molecular formula C23H19ClN2OS B379196 11-(3-chlorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-chlorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B379196
M. Wt: 406.9g/mol
InChI Key: MDYDINUBCXANAI-UHFFFAOYSA-N
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Description

11-(3-chlorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that features a unique structure combining a chlorophenyl group, a thiophene ring, and a hexahydro-dibenzo system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3-chlorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting with the preparation of the core dibenzo system. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

11-(3-chlorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Phenyl derivatives

    Substitution: Amino or thiol-substituted derivatives

Mechanism of Action

The mechanism of action of 11-(3-chlorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(3-chlorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its complex structure, which combines multiple functional groups and aromatic systems

Properties

Molecular Formula

C23H19ClN2OS

Molecular Weight

406.9g/mol

IUPAC Name

6-(3-chlorophenyl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C23H19ClN2OS/c24-16-6-3-5-14(11-16)23-22-19(25-17-7-1-2-8-18(17)26-23)12-15(13-20(22)27)21-9-4-10-28-21/h1-11,15,23,25-26H,12-13H2

InChI Key

MDYDINUBCXANAI-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)Cl)C5=CC=CS5

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)Cl)C5=CC=CS5

Origin of Product

United States

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